N'-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}-2-phenylacetohydrazide
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Overview
Description
N’~1~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-PHENYLACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a pyrazole ring substituted with a dichlorophenyl group and a phenylacetohydrazide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-PHENYLACETOHYDRAZIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters.
Substitution with dichlorophenyl group: The pyrazole ring is then substituted with a dichlorophenyl group using electrophilic aromatic substitution reactions.
Condensation with phenylacetohydrazide: The final step involves the condensation of the substituted pyrazole with phenylacetohydrazide under acidic or basic conditions to form the desired hydrazide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-PHENYLACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N’~1~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-PHENYLACETOHYDRAZIDE would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-PHENYLACETOHYDRAZIDE
- N’~1~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-PHENYLACETOHYDRAZIDE
- N’~1~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-PHENYLACETOHYDRAZIDE
Uniqueness
The uniqueness of N’~1~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-PHENYLACETOHYDRAZIDE lies in its specific substitution pattern and the presence of both pyrazole and hydrazide functionalities. This combination may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C18H14Cl2N4O |
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Molecular Weight |
373.2 g/mol |
IUPAC Name |
N-[(E)-[5-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C18H14Cl2N4O/c19-15-7-6-13(9-16(15)20)18-14(11-22-24-18)10-21-23-17(25)8-12-4-2-1-3-5-12/h1-7,9-11H,8H2,(H,22,24)(H,23,25)/b21-10+ |
InChI Key |
GFFZRTAGSBAYRM-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(NN=C2)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=C(NN=C2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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